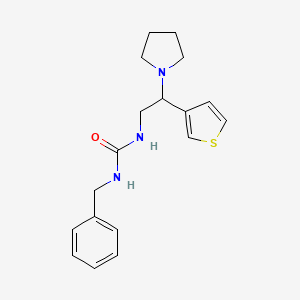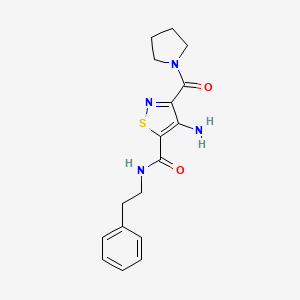![molecular formula C19H16Cl2N4 B2607573 1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 478047-17-5](/img/structure/B2607573.png)
1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine” is a complex organic molecule that contains several functional groups and rings. It includes a pyrrole ring, a pyrazole ring, and a pyridine ring . Pyrrole is a five-membered aromatic heterocycle, like pyridine and pyrazole, but with an NH group . These types of compounds are often biologically active and can be found in many natural products .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would include a pyrrole ring attached to a pyrazole ring, which is further connected to a pyridine ring. The 3,4-dichlorobenzyl group would be attached to the pyrrole ring, and the 4,6-dimethyl groups would be attached to the pyrazole ring .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would largely depend on the conditions and reagents present. The pyrrole, pyrazole, and pyridine rings in the structure could potentially undergo electrophilic substitution reactions. The dichlorobenzyl group could also potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and the presence of any charged groups would all influence its properties .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound has been utilized as a precursor for constructing new polyheterocyclic ring systems, leading to the synthesis of various derivatives with potential applications in chemical research. This synthesis involves various chemical reactions, indicating the compound's versatility in forming complex structures (Abdel‐Latif et al., 2019).
Biological Activity and Medical Research
- The synthesized derivatives of the compound have been evaluated for their in vitro antibacterial properties, showcasing the compound's potential in medical and pharmaceutical research (Abdel‐Latif et al., 2019).
Neurotropic Activity
- Some derivatives synthesized from the compound have shown neurotropic activity, with potential applications in the study of central nervous system disorders and the development of treatments for conditions such as anxiety and depression (Shamir Dashyan et al., 2022).
Material Science and Catalysis
- The compound and its derivatives have been studied for their role in catalysis, specifically in ethylene oligomerization reactions. This indicates the compound's potential applications in industrial processes and material science (Nyamato et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-4,6-dimethyl-3-pyrrol-1-ylpyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4/c1-12-9-13(2)22-18-17(12)19(24-7-3-4-8-24)23-25(18)11-14-5-6-15(20)16(21)10-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUKZNQMQXXBJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2CC3=CC(=C(C=C3)Cl)Cl)N4C=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide](/img/structure/B2607494.png)
![N-[4-methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2607495.png)






![3'-(3-Ethylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2607506.png)
![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2607507.png)



